![molecular formula C13H14O3 B174274 Ethyl 3,5-dimethylbenzofuran-2-carboxylate CAS No. 16817-31-5](/img/structure/B174274.png)
Ethyl 3,5-dimethylbenzofuran-2-carboxylate
Overview
Description
Ethyl 3,5-dimethylbenzofuran-2-carboxylate is an organic compound with the molecular formula C13H14O3. It belongs to the class of benzofuran derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of an ethyl ester group attached to the benzofuran ring, which is substituted with two methyl groups at positions 3 and 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,5-dimethylbenzofuran-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,5-dimethylphenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzofuran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. Solvent extraction and purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dimethylbenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 3,5-dimethylbenzofuran-2-carboxylic acid.
Reduction: Formation of ethyl 3,5-dimethylbenzofuran-2-methanol.
Substitution: Formation of various halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 3,5-dimethylbenzofuran-2-carboxylate has been studied for its biological activities, particularly its antimicrobial properties. Research indicates that derivatives of this compound exhibit promising antibacterial activity against various pathogens.
- Antibacterial Activity : A study highlighted that certain derivatives of benzofuran, including those based on this compound, demonstrated significant activity against Staphylococcus aureus and yeasts such as Malassezia furfur . The minimal inhibitory concentration (MIC) values for these compounds suggest they could be developed into effective antimicrobial agents.
- Anticancer Potential : The compound has also been evaluated for its anticancer properties. Some studies have shown that benzofuran derivatives can inhibit cancer cell proliferation, particularly in ovarian cancer cell lines . For instance, specific derivatives exhibited IC50 values indicating effective cytotoxicity against cancer cells, suggesting a pathway for the development of new anticancer drugs.
Synthesis and Structural Modifications
The synthesis of this compound involves several chemical reactions that can be optimized to enhance yield and purity. Recent advancements in synthetic methodologies have allowed for more efficient production of this compound and its derivatives.
- Regioselective Synthesis : Research has focused on the regioselective synthesis of benzofuran derivatives using microwave-assisted techniques. This method has improved the efficiency of producing compounds like this compound while maintaining high yields .
Case Study 1: Antibacterial Efficacy
A comprehensive study evaluated the antibacterial efficacy of this compound derivatives against clinically relevant strains. The results indicated that modifications to the benzofuran core could enhance activity, with some compounds achieving MIC values as low as 64 µg/mL against S. aureus .
Case Study 2: Anticancer Activity
Another study investigated the anticancer properties of a series of benzofuran derivatives derived from this compound. The findings revealed that certain modifications led to compounds with IC50 values below 15 µM against ovarian cancer cells . These results underscore the potential for developing new therapeutic agents targeting cancer.
Comparative Data Table
The following table summarizes key findings related to the applications and bioactivity of this compound:
Application | Target Pathogen/Cell Line | Activity Type | MIC/IC50 Value |
---|---|---|---|
Antibacterial | Staphylococcus aureus | Antibacterial | 64 µg/mL |
Antifungal | Malassezia furfur | Antifungal | 64 µg/mL |
Anticancer | Ovarian cancer (A2780) | Cytotoxicity | <15 µM |
Mechanism of Action
The mechanism of action of ethyl 3,5-dimethylbenzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzofuran ring structure allows it to interact with various biological pathways, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 3,5-dimethylbenzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:
Ethyl benzofuran-2-carboxylate: Lacks the methyl groups at positions 3 and 5, leading to different chemical and biological properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
3,5-Dimethylbenzofuran-2-carboxylic acid: The carboxylic acid derivative, which has different reactivity and solubility properties.
Biological Activity
Ethyl 3,5-dimethylbenzofuran-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its benzofuran core structure, which is known for various biological activities. The presence of methyl groups at positions 3 and 5 enhances the compound's lipophilicity and may influence its interaction with biological targets.
Antitumor Activity
Research indicates that benzofuran derivatives exhibit significant antitumor properties. This compound has been investigated for its potential to inhibit cancer cell proliferation. A study highlighted that related compounds demonstrated growth inhibitory activity against various cancer cell lines, suggesting that this compound may share similar properties .
Table 1: Antitumor Activity of Benzofuran Derivatives
Compound | Cell Line | GI50 (μM) |
---|---|---|
Compound A | HCT15 | 2.37 |
Compound B | MM231 | 2.20 |
This compound | TBD | TBD |
Antimicrobial Properties
This compound has also been explored for its antimicrobial activity. Studies suggest that benzofuran derivatives can exhibit antibacterial effects against various pathogens. The mechanism may involve disruption of microbial membranes or inhibition of critical metabolic pathways .
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression or microbial metabolism.
- Receptor Modulation : The compound may interact with cellular receptors, altering signaling pathways associated with cell growth and proliferation.
Case Studies
- Anticancer Effects : In vitro studies on related benzofuran compounds have demonstrated significant inhibition of cancer cell growth. For instance, a derivative showed a GI50 value as low as 2.20 μM against breast cancer cells (MM231) and was effective in inhibiting NF-κB signaling pathways .
- Antimicrobial Efficacy : A comparative study on various benzofuran derivatives indicated that some exhibited MIC values below 10 μg/mL against clinical strains of bacteria, suggesting potential therapeutic applications in treating infections .
Properties
IUPAC Name |
ethyl 3,5-dimethyl-1-benzofuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-4-15-13(14)12-9(3)10-7-8(2)5-6-11(10)16-12/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORWKMANHPUFPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60500410 | |
Record name | Ethyl 3,5-dimethyl-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60500410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16817-31-5 | |
Record name | Ethyl 3,5-dimethyl-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60500410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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